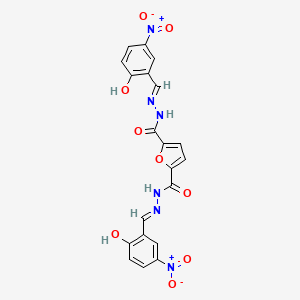
N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~2~,N’~5~-ビス{2-ヒドロキシ-5-ニトロベンジリデン}-2,5-フランジカルボヒドラジドは、そのユニークな化学構造と特性で知られるシッフ塩基化合物です。 シッフ塩基は一般的に、第一アミンとカルボニル化合物の縮合反応によって形成され、化学、生物学、医学など、さまざまな分野で幅広い用途があります .
準備方法
合成経路と反応条件
N’~2~,N’~5~-ビス{2-ヒドロキシ-5-ニトロベンジリデン}-2,5-フランジカルボヒドラジドの合成は、2-ヒドロキシ-5-ニトロベンズアルデヒドと2,5-フランジカルボヒドラジドの縮合反応を伴います。 反応は通常、エタノール溶液中で還流条件下で行われます . 反応混合物を冷却し、得られた生成物を濾過し、再結晶によって精製します。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室合成プロセスをスケールアップすることになります。 これには、収率と純度を最大化するために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。 工業生産には、効率とスケーラビリティを高めるために、連続フローリアクターを使用することも含まれる場合があります。
化学反応の分析
反応の種類
N’~2~,N’~5~-ビス{2-ヒドロキシ-5-ニトロベンジリデン}-2,5-フランジカルボヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 化合物中のニトロ基は、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過酸化水素。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下のアミンやチオールなどの求核剤。
生成される主要な生成物
酸化: 対応するニトロ誘導体の生成。
還元: アミノ誘導体の生成。
置換: 置換ベンジリデン誘導体の生成。
科学的研究の応用
N’~2~,N’~5~-ビス{2-ヒドロキシ-5-ニトロベンジリデン}-2,5-フランジカルボヒドラジドは、いくつかの科学研究において応用されています。
作用機序
N’~2~,N’~5~-ビス{2-ヒドロキシ-5-ニトロベンジリデン}-2,5-フランジカルボヒドラジドの作用機序は、金属イオンと安定な錯体を形成する能力に関係しています。 この化合物は、アゾメチン基とフェノール基の窒素原子と酸素原子を通じて配位する、四座配位子として作用します . この配位は、配位子から金属への電荷移動(LMCT)につながる可能性があり、これは、そのユニークな光物理的特性と生物学的活性に寄与しています .
類似化合物の比較
類似化合物
N,N-ビス-(2-ヒドロキシ-5-ニトロベンジリデン)-1,2-フェニレンジアミン: 類似の配位特性と用途を持つ別のシッフ塩基.
N,N-ビス-(2-ヒドロキシ-5-ニトロベンジリデン)-1,2-エチレンジアミン: 触媒および抗菌特性を持つ金属錯体を形成するために使用されることが知られています.
独自性
N’~2~,N’~5~-ビス{2-ヒドロキシ-5-ニトロベンジリデン}-2,5-フランジカルボヒドラジドは、フラン骨格が特徴であるため、他のシッフ塩基とは異なる電子特性と立体特性を持っています。 この独自性は、安定な金属錯体を形成し、顕著な生物学的活性を発揮する能力を高めます .
類似化合物との比較
Similar Compounds
N,N’-bis-(2-hydroxy-5-nitrobenzylidene)-1,2-phenylenediamine: Similar structure with phenylenediamine instead of furan.
N,N’-bis-(2-hydroxy-5-nitrobenzylidene)-ethylenediamine: Similar structure with ethylenediamine instead of furan.
Uniqueness
N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is unique due to its furan ring, which imparts different electronic and steric properties compared to similar compounds with benzene or ethylene linkages. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.
生物活性
N'~2~,N'~5~-bis{2-hydroxy-5-nitrobenzylidene}-2,5-furandicarbohydrazide (CAS Number: 547730-63-2) is a synthetic compound characterized by its unique structural features, including two hydroxy groups and nitro substituents on the benzylidene moieties. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H14N6O9, with a molecular weight of approximately 482.36 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate to high potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study reported that it inhibited the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were determined to be 10 µM for MCF-7 and 15 µM for A549 cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
Mechanistically, this compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages demonstrated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.
Case Studies
- Study on Antimicrobial Effects : A comprehensive study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of furandicarbohydrazides. The results indicated that modifications in the substituents significantly influenced antimicrobial potency, with this compound being one of the most effective compounds tested .
- Evaluation of Anticancer Properties : Research conducted at a leading cancer research institute assessed the anticancer effects of this compound on multiple cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner .
- Anti-inflammatory Mechanism Investigation : A recent paper investigated the anti-inflammatory mechanisms of this compound in vitro. The study concluded that it modulates signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation .
特性
分子式 |
C20H14N6O9 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC名 |
2-N,5-N-bis[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C20H14N6O9/c27-15-3-1-13(25(31)32)7-11(15)9-21-23-19(29)17-5-6-18(35-17)20(30)24-22-10-12-8-14(26(33)34)2-4-16(12)28/h1-10,27-28H,(H,23,29)(H,24,30)/b21-9+,22-10+ |
InChIキー |
CZFZASWCWRPJSD-VGENTYGXSA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















